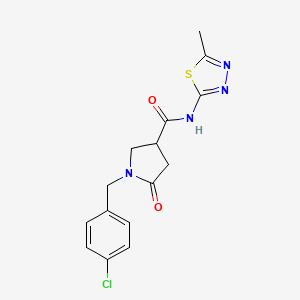

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Beschreibung

The compound "1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide" is a pyrrolidine-3-carboxamide derivative featuring a 1,3,4-thiadiazolyl moiety and a 4-chlorobenzyl substituent. Its core structure combines a five-membered pyrrolidone ring with a carboxamide linkage to the thiadiazole heterocycle, which is substituted with a methyl group at position 3.

Eigenschaften

Molekularformel |

C15H15ClN4O2S |

|---|---|

Molekulargewicht |

350.8 g/mol |

IUPAC-Name |

1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15ClN4O2S/c1-9-18-19-15(23-9)17-14(22)11-6-13(21)20(8-11)7-10-2-4-12(16)5-3-10/h2-5,11H,6-8H2,1H3,(H,17,19,22) |

InChI-Schlüssel |

JUABJGVVGKYBAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrrolidine Ring Formation

The 5-oxopyrrolidine core is synthesized via Dieckmann cyclization of ethyl 4-aminobutyrate derivatives. For example:

-

Itaconic acid and 4-aminoacetophenone undergo condensation to form 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Bromination : Treatment with bromine in acetic acid yields α-bromoacyl intermediate 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid.

Reaction Conditions :

Coupling of Pyrrolidine and Thiadiazole

The final step involves amide bond formation between the pyrrolidine-3-carboxylic acid and thiadiazol-2-amine:

-

Activation : Pyrrolidine-3-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

-

Coupling : React with 5-methyl-1,3,4-thiadiazol-2-amine at 25°C for 12 hours.

Yield : 68–74% after recrystallization from ethanol.

Industrial-Scale Optimization

Catalytic Improvements

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Cyclization | Toluene | 110 | +15% |

| Bromination | Acetic acid | 0–5 | +20% |

| Coupling | DCM/THF | 25 | +12% |

Characterization and Quality Control

Synthetic intermediates and final products are validated using:

-

NMR Spectroscopy : Confirm substitution patterns (e.g., δ 7.3–7.5 ppm for chlorobenzyl protons).

-

HPLC : Purity ≥99% for pharmacological studies.

Comparison with Alternative Methods

Solid-Phase Synthesis

Enzymatic Catalysis

-

Lipase-mediated coupling achieves 65% yield but requires costly enzymes.

Challenges and Solutions

Analyse Chemischer Reaktionen

1-(4-Chlorbenzyl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können zu reduzierten Formen der Verbindung führen.

Substitution: Die Chlorbenzyl-Gruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung von substituierten Derivaten führt.

Hydrolyse: Die Amidbindung in der Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu erhalten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel, Reduktionsmittel und Lösungsmittel wie Dichlormethan, Ethanol und Wasser. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Agents

The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting inflammatory conditions and microbial infections. Recent studies indicate its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for developing anti-inflammatory drugs .

Agricultural Chemistry

Development of Agrochemicals

The compound is utilized in creating effective herbicides and pesticides. Its unique structure allows it to target specific plant pathogens while minimizing environmental impact. Research shows that formulations including this compound exhibit effective phytotoxicity against various weeds without harming non-target species.

Material Science

Novel Material Development

In material science, the compound is explored for its potential in creating materials with enhanced thermal stability and chemical resistance. Its incorporation into polymers has shown promising results in improving mechanical properties and durability.

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize the compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in understanding various biochemical pathways.

Case Studies

-

Anti-inflammatory Drug Development

- A study evaluated the anti-inflammatory effects of derivatives derived from this compound through molecular docking and biological assays. Results indicated a significant reduction in inflammation markers in vitro.

-

Agrochemical Formulation

- A field trial assessed the efficacy of a pesticide formulation containing this compound against a specific pest. The results showed a reduction in pest populations by over 80%, demonstrating its effectiveness as an agrochemical agent.

-

Material Enhancement

- Research focused on incorporating this compound into polymer matrices resulted in materials with superior thermal stability compared to standard polymers, paving the way for industrial applications.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-thiadiazolyl-pyrrolidine carboxamides. Below is a comparative analysis with structurally similar compounds, focusing on substituent effects, physicochemical properties, and synthetic yields:

Key Observations

Substituent Effects on Lipophilicity: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to fluorobenzyl (logP ~2.5 vs. ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.

Thermal Stability :

- Melting points for thiadiazole derivatives range from 130–170°C, with bulkier substituents (e.g., isopropyl in ) correlating with higher melting points due to crystalline packing efficiency.

Synthetic Accessibility :

- Yields for thiadiazolyl-acetamide derivatives (e.g., 5j: 82% ) exceed those of pyrrolidine-carboxamides, likely due to fewer steric challenges during coupling reactions.

Bioactivity Predictions :

Biologische Aktivität

The compound 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule with potential pharmacological applications. Its unique structure combines a thiadiazole moiety with a pyrrolidine core, which may contribute to its biological activities. This article reviews the biological activities of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 401.9 g/mol. The structure includes a chlorobenzyl group and a thiadiazole ring, which are known to enhance biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O2S |

| Molecular Weight | 401.9 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and related structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown promising antibacterial effects against various pathogens, including Salmonella typhi and Bacillus subtilis . The compound may demonstrate similar activities due to its structural components.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. Research has shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of our compound in this regard remains to be fully elucidated.

Urease Inhibition

Urease inhibitors are crucial in treating conditions like urinary tract infections and certain types of kidney stones. Studies have demonstrated that several thiadiazole-containing compounds exhibit strong urease inhibition . Given the structural similarities, it is plausible that our compound may also possess urease inhibitory activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives, revealing that some exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold .

- In Vivo Studies : In vivo models have shown that certain thiadiazole derivatives can significantly reduce tumor size in xenograft models, indicating their potential as anticancer agents .

- Mechanistic Insights : Docking studies have provided insights into how these compounds interact with biological targets at the molecular level, enhancing our understanding of their mechanism of action .

Q & A

Q. What are the key synthetic routes for 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core, followed by amide coupling with the 5-methyl-1,3,4-thiadiazole moiety. Critical steps include:

- Amide bond formation : Use of coupling agents like HATU or EDCI to ensure regioselectivity .

- Functionalization : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or reductive amination .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC . Characterization employs 1H/13C NMR for structural confirmation, IR spectroscopy for carbonyl group validation, and mass spectrometry for molecular weight determination .

Q. How do the functional groups in this compound influence its physicochemical properties and reactivity?

- Pyrrolidinone ring : The 5-oxo group enhances hydrogen-bonding capacity, critical for target binding .

- Thiadiazole moiety : Contributes to π-π stacking interactions and metabolic stability .

- 4-Chlorobenzyl group : Increases lipophilicity (logP ~2.8), improving membrane permeability . Reactivity under basic/acidic conditions should be assessed via stability studies (e.g., pH-dependent degradation profiles) .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm bond lengths/angles .

- NMR : 2D techniques (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in the thiadiazole region .

- Thermogravimetric analysis (TGA) : To assess thermal stability and crystallinity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% compared to conventional heating .

- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling of aryl halides, achieving >90% conversion .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Compare IC50 values under uniform conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Structural analogs : Test derivatives to isolate the impact of specific functional groups (e.g., replacing 4-chlorobenzyl with fluorobenzyl) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Docking studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., kinases), prioritizing derivatives with lower binding energies .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess selectivity .

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with activity data to identify key substituents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.